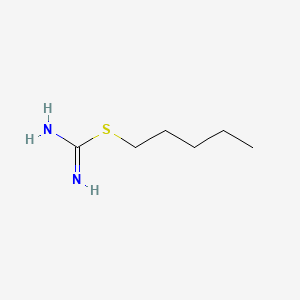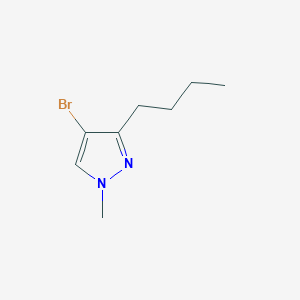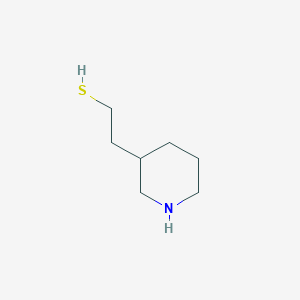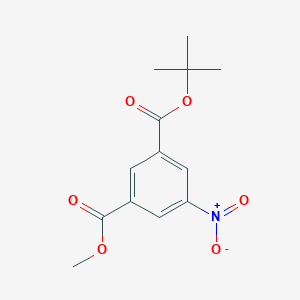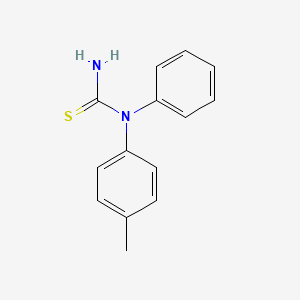
N-(4-Methylphenyl)-N-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea,N-(4-methylphenyl)-N-phenyl is an organosulfur compound belonging to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. The compound Thiourea,N-(4-methylphenyl)-N-phenyl is characterized by the presence of a thiourea group bonded to a 4-methylphenyl and a phenyl group, giving it unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiourea,N-(4-methylphenyl)-N-phenyl can be synthesized through the reaction of aniline derivatives with carbon disulfide (CS₂) and subsequent treatment with hydrogen sulfide (H₂S). The general synthetic route involves the following steps:
Reaction of Aniline Derivatives with Carbon Disulfide: Aniline derivatives, such as 4-methylaniline, react with carbon disulfide in the presence of a base to form dithiocarbamate intermediates.
Formation of Thiourea: The dithiocarbamate intermediates are then treated with hydrogen sulfide to yield the desired thiourea compound.
Industrial Production Methods
Industrial production of Thiourea,N-(4-methylphenyl)-N-phenyl typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea,N-(4-methylphenyl)-N-phenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted thioureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amines
Substitution: Substituted thioureas
Wissenschaftliche Forschungsanwendungen
Thiourea,N-(4-methylphenyl)-N-phenyl has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Thiourea,N-(4-methylphenyl)-N-phenyl involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. It can also interact with cellular components, leading to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea,N,N’-bis(4-methylphenyl): Similar structure but with two 4-methylphenyl groups instead of one phenyl and one 4-methylphenyl group.
Thiourea,N-methyl-N’-(4-methylphenyl): Contains a methyl group instead of a phenyl group.
Thiourea,N-(4-chlorophenyl)-N-phenyl: Contains a 4-chlorophenyl group instead of a 4-methylphenyl group.
Uniqueness
Thiourea,N-(4-methylphenyl)-N-phenyl is unique due to its specific combination of a phenyl and a 4-methylphenyl group, which imparts distinct chemical properties and reactivity. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in other similar compounds.
Eigenschaften
CAS-Nummer |
16830-17-4 |
|---|---|
Molekularformel |
C14H14N2S |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-1-phenylthiourea |
InChI |
InChI=1S/C14H14N2S/c1-11-7-9-13(10-8-11)16(14(15)17)12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,17) |
InChI-Schlüssel |
ZYNSFFFIRCLLFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


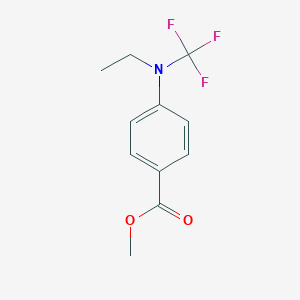
![5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13975899.png)
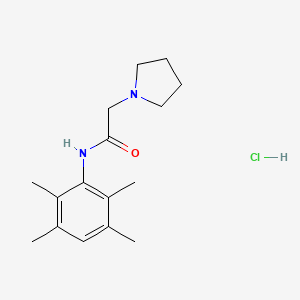
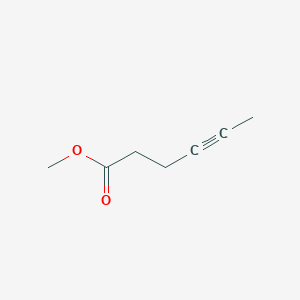
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
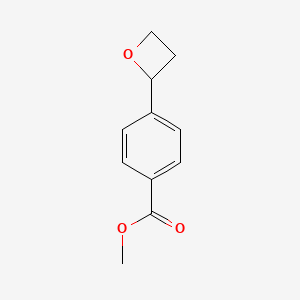
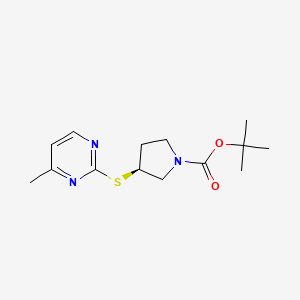
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)
